molecular formula C24H24ClN3O2S B2553802 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1110999-77-3

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2553802
CAS No.: 1110999-77-3
M. Wt: 453.99
InChI Key: YHPOVLXBRHCFEH-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, substituted with various functional groups such as chlorophenyl, methoxypropyl, and phenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the substituent groups through various chemical reactions. Common reagents used in these reactions include chlorobenzyl chloride, methoxypropyl bromide, and phenylboronic acid. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituent groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions vary depending on the desired transformation, with parameters such as temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-chlorophenyl)methyl]sulfanyl}acetic acid
  • 3-(4-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

Compared to similar compounds, 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one exhibits unique structural features and chemical properties. The presence of the methoxypropyl and phenyl groups, along with the pyrrolo[3,2-d]pyrimidine core, imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one belongs to the class of pyrrolo[3,2-d]pyrimidines, which have garnered attention for their diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. The specific compound can be synthesized through a series of reactions involving chlorinated phenyl groups and sulfanyl functionalities. The presence of methoxy and methyl groups enhances its lipophilicity and potentially its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit varying degrees of antimicrobial activity. In a study evaluating a series of pyrrolo[3,2-d]pyrimidines against common bacterial strains such as Staphylococcus aureus and Escherichia coli, some derivatives showed promising results with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .

CompoundBacterial StrainMIC (µg/mL)
4aStaphylococcus aureus15
4bE. coli20
4cPseudomonas aeruginosa25

Anticancer Activity

Pyrrolo[3,2-d]pyrimidines have been investigated for their potential as anticancer agents. A notable study highlighted that certain derivatives were effective as non-specific antiproliferative agents with tunable activity based on structural modifications . The compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV) further underscores its potential in cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It has shown significant inhibition against purine nucleoside phosphorylase (PNP), which is crucial in the context of autoimmune diseases . The Ki value for some derivatives in this category was reported to be around 0.83 µM, indicating strong competitive inhibition.

Case Studies

  • Study on PNP Inhibition : A derivative closely related to the target compound was evaluated for its PNP inhibitory activity. It demonstrated selective cytotoxicity against T-cell lines while sparing B-cell lines, suggesting a targeted therapeutic approach for autoimmune conditions .
  • Antibacterial Evaluation : In another study focusing on the antibacterial properties of pyrrolo[3,2-d]pyrimidine derivatives, compounds similar to the target compound were tested against various pathogenic bacteria using agar diffusion methods. The results indicated moderate to strong antibacterial effects against specific strains .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(3-methoxypropyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-27-15-20(18-9-4-3-5-10-18)21-22(27)23(29)28(12-7-13-30-2)24(26-21)31-16-17-8-6-11-19(25)14-17/h3-6,8-11,14-15H,7,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPOVLXBRHCFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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